![molecular formula C15H20N2OS2 B14183909 S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate CAS No. 921222-73-3](/img/structure/B14183909.png)
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazol-2-ylsulfanyl derivatives: These compounds exhibit anticonvulsant and neuroprotective activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives are studied for their antibacterial properties.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and butanethioate moieties allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
921222-73-3 |
|---|---|
Formule moléculaire |
C15H20N2OS2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(2-methylpropylamino)butanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-10(2)9-16-11(3)8-14(18)20-15-17-12-6-4-5-7-13(12)19-15/h4-7,10-11,16H,8-9H2,1-3H3 |
Clé InChI |
NPEXDAJGPRFWQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)CC(=O)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
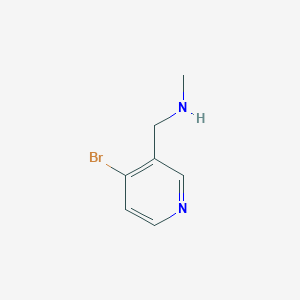
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
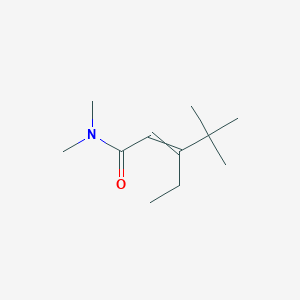
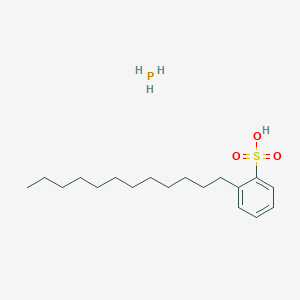
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
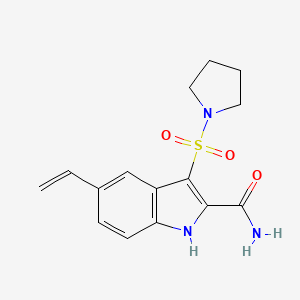
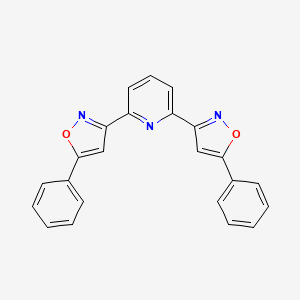


![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
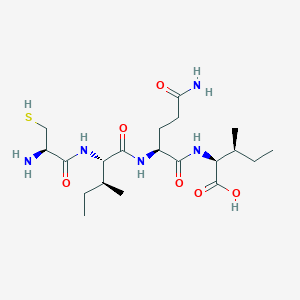
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
